![molecular formula C21H14ClF4NO2 B3036229 2-[4-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]phenoxy]-1-(4-fluorophenyl)ethanone CAS No. 339020-21-2](/img/structure/B3036229.png)
2-[4-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]phenoxy]-1-(4-fluorophenyl)ethanone
Overview
Description
The compound "2-[4-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]phenoxy]-1-(4-fluorophenyl)ethanone" is a complex organic molecule that appears to be related to various research efforts in the synthesis of novel organic compounds with potential applications in medicinal chemistry and materials science. The structure suggests the presence of multiple aromatic rings, a trifluoromethyl group, and a chloro substituent, which may contribute to its chemical reactivity and physical properties.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, starting with simpler aromatic molecules. For instance, the synthesis of a related compound, 2-methyl-2-[4-(2-oxo-2-(pyrrolidin-1-yl) ethyl) phenoxy] propanoic acid, involved a reaction of 2-(4-hydroxyphenyl)acetic acid with thionyl chloride, followed by condensation with pyrrolidine and further reactions with acetone, chloroform, and NaOH . Similarly, the synthesis of a fluorinated aromatic diamine monomer was achieved by coupling a trifluoroacetophenone with 4-nitrophenyl phenyl ether, followed by reduction . These methods may provide insights into the potential synthetic routes for the compound .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic and crystallographic techniques. For example, the single crystal structure of a related compound was determined using X-ray diffraction, and its vibrational assignments, chemical shifts, and molecular orbital energies were investigated using Density Functional Theory (DFT) . These techniques could be applied to determine the precise molecular structure of "this compound" and predict its reactivity.
Chemical Reactions Analysis
The chemical reactivity of such compounds is influenced by the functional groups present in the molecule. For instance, the presence of a trifluoromethyl group can significantly affect the electron distribution within the molecule, potentially leading to unique reactivity patterns . The compound's reactivity could be explored through experimental studies or computational chemistry methods to predict its behavior in various chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been studied, revealing that fluorinated compounds often exhibit good solubility in polar organic solvents and have high thermal stability . These properties are crucial for their potential applications in materials science. The compound's glass transition temperature, solubility, and thermal degradation profile could be determined using standard analytical techniques such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA).
Future Directions
The demand for Trifluoromethylpyridine (TFMP) derivatives, which this compound is a part of, has been increasing steadily in the last 30 years . They are key structural ingredients for the development of many agrochemical and pharmaceutical compounds . The future directions for this compound could involve further exploration of its potential applications in these fields.
Mechanism of Action
Target of Action
It is structurally similar to haloxyfop-p-methyl, a known inhibitor of acetyl-coa carboxylase . This enzyme plays a crucial role in fatty acid biosynthesis and its inhibition can lead to significant physiological effects.
Mode of Action
Based on its structural similarity to haloxyfop-p-methyl, it may also act as an inhibitor of acetyl-coa carboxylase . This inhibition could disrupt fatty acid biosynthesis, leading to a variety of downstream effects.
Biochemical Pathways
The compound likely affects the fatty acid biosynthesis pathway due to its potential inhibition of acetyl-CoA carboxylase . This could lead to a decrease in the production of fatty acids, which are essential components of cell membranes and signaling molecules.
properties
IUPAC Name |
2-[4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]phenoxy]-1-(4-fluorophenyl)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClF4NO2/c22-18-10-15(21(24,25)26)11-27-19(18)9-13-1-7-17(8-2-13)29-12-20(28)14-3-5-16(23)6-4-14/h1-8,10-11H,9,12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMFATHCTZSPSLN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=C(C=C(C=N2)C(F)(F)F)Cl)OCC(=O)C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClF4NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901121822 | |
Record name | 2-[4-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl]phenoxy]-1-(4-fluorophenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901121822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
423.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
339020-21-2 | |
Record name | 2-[4-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl]phenoxy]-1-(4-fluorophenyl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=339020-21-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[4-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl]phenoxy]-1-(4-fluorophenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901121822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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